Ethyl Ropinirole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

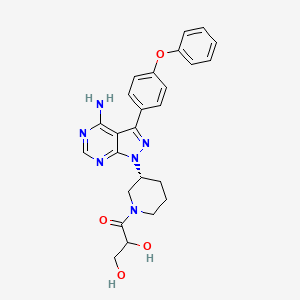

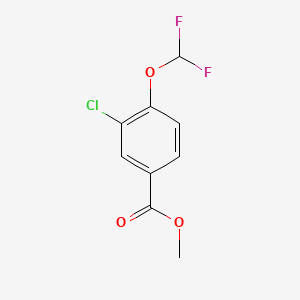

Ethyl Ropinirole is an impurity of Ropinirole . Ropinirole is used alone or with other medicines to treat Parkinson’s disease and Restless Legs Syndrome (RLS), a neurologic disorder that affects sensation and movement in the legs .

Synthesis Analysis

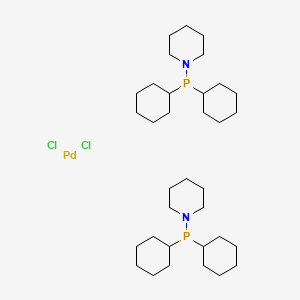

The synthesis of Ropinirole involves a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction . A process for the preparation of Ropinirole and its salts involves treating Ropinirole API with formaldehyde under alkaline catalysis .Molecular Structure Analysis

The molecular formula of Ethyl Ropinirole is C18H28N2O . Ropinirole has a molecular formula of C16H24N2O and a molar mass of 260.381 g·mol−1 .Chemical Reactions Analysis

Ropinirole can interact with acrylate polymers, and this interaction is pH-dependent with the carboxylic polymer . The vinyl acetate comonomer reduces the drug release rate most effectively in formulations with low drug loads .Physical And Chemical Properties Analysis

Ropinirole is a zwitterionic molecule with acceptable biopharmaceutical properties for transdermal administration (log P = 3.16, molecular weight 260.37, oral bioavailability around 50%). This drug has a remarkable water solubility and pKa values of 6.64 and 10.28 .安全和危害

未来方向

Research is ongoing to evaluate the cooperative interactions between formulation variables of Ropinirole transdermal patches and characterize the effects of drug loading and crystallinity, degree of ionization and drug-polymer solubilization, functionalization of acrylate polymeric basis, and the addition of permeation enhancers over the release profiles .

属性

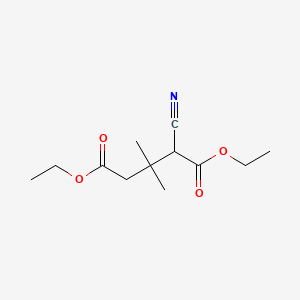

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Ropinirole involves the conversion of Ropinirole to Ethyl Ropinirole through the introduction of an ethyl group.", "Starting Materials": [ "Ropinirole", "Ethanol", "Sodium Hydride", "Ethyl Iodide" ], "Reaction": [ "Ropinirole is reacted with sodium hydride in ethanol to form the sodium salt of Ropinirole.", "The sodium salt of Ropinirole is then reacted with ethyl iodide to introduce an ethyl group, forming Ethyl Ropinirole.", "The product is purified through recrystallization or column chromatography." ] } | |

CAS 编号 |

1797132-03-6 |

产品名称 |

Ethyl Ropinirole |

分子式 |

C18H28N2O |

分子量 |

288.435 |

IUPAC 名称 |

4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |

InChI |

InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |

InChI 键 |

XQFBCUFVVNWMPC-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)